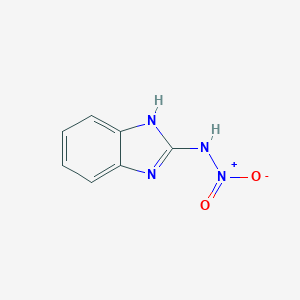

N-(1H-benzimidazol-2-yl)nitramide

Description

Properties

IUPAC Name |

N-(1H-benzimidazol-2-yl)nitramide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2/c12-11(13)10-7-8-5-3-1-2-4-6(5)9-7/h1-4H,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWJTXBGGRVFWTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)N[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-2-yl)nitramide typically involves the reaction of 2-aminobenzimidazole with nitramide derivatives under specific conditions. One common method involves the reaction of 2-aminobenzimidazole with nitramide in the presence of a suitable solvent and catalyst . The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

Industrial production of N-(1H-benzimidazol-2-yl)nitramide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents, catalysts, and reactors to ensure efficient and cost-effective production. Quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzimidazol-2-yl)nitramide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The nitramide group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to the formation of various substituted benzimidazole derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

N-(1H-benzimidazol-2-yl)nitramide has been investigated for its potential anticancer properties. Studies have shown that compounds containing the benzimidazole moiety can interact with specific molecular targets involved in cancer progression. For instance, derivatives of benzimidazole have demonstrated significant antiproliferative activity against various cancer cell lines, suggesting mechanisms that may involve apoptosis induction or interference with topoisomerase activity .

Anti-inflammatory Activity

Research indicates that derivatives of N-(1H-benzimidazol-2-yl)nitramide may exhibit anti-inflammatory effects. A study highlighted the synthesis and biological evaluation of several benzimidazole derivatives, where some compounds showed notable inhibition of cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. For example, certain derivatives demonstrated IC50 values in the nanomolar range against COX-2, indicating strong anti-inflammatory potential .

Materials Science

Chemosensors

The compound is also explored for its application as a chemosensor due to its ability to selectively bind metal ions or small organic molecules. The nitro groups and the benzimidazole structure enhance the binding affinity, making it suitable for detecting environmental pollutants or biological analytes. Studies have demonstrated that modifications to the nitramide group can fine-tune its sensitivity and selectivity towards specific targets.

Advanced Materials Development

N-(1H-benzimidazol-2-yl)nitramide has been utilized in synthesizing advanced materials with unique optical and electronic properties. Its incorporation into polymer matrices has shown promise in developing materials for electronic devices, such as sensors and transistors. The compound's structural characteristics allow for enhanced charge transport properties compared to traditional materials.

Environmental Applications

Pesticidal Formulations

Research has indicated that N-(1H-benzimidazol-2-yl)nitramide can be part of pesticide formulations aimed at improving agricultural productivity while minimizing environmental impact. The compound's efficacy against pests combined with its relatively low toxicity to non-target organisms makes it a candidate for sustainable agriculture practices .

Table 1: Anticancer Activity of Benzimidazole Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 0.5 | Apoptosis induction |

| Compound B | MCF-7 | 0.8 | Topoisomerase inhibition |

| Compound C | A549 | 1.2 | Cell cycle arrest |

Table 2: Anti-inflammatory Activity of Selected Derivatives

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | IC50 (nM) |

|---|---|---|---|

| Compound D | 80% | 90% | 50 |

| Compound E | 75% | 85% | 60 |

| Compound F | 70% | 78% | 70 |

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-yl)nitramide involves its interaction with specific molecular targets and pathways. The benzimidazole ring structure allows the compound to bind to various enzymes and receptors, inhibiting their activity and leading to the desired biological effects . For example, in antimicrobial applications, the compound may inhibit the synthesis of essential proteins or disrupt the integrity of microbial cell membranes .

Comparison with Similar Compounds

Structural Similarities and Differences

The benzimidazole scaffold is shared among analogs, but substituents and functional groups dictate pharmacological and physicochemical properties. Key comparisons include:

Pharmacological and Functional Comparisons

- IMI-Ole, a neonicotinoid metabolite, shares the nitramide group but targets insect nicotinic acetylcholine receptors, highlighting functional divergence despite structural overlap .

Analgesic Efficacy :

Agrochemical Applications :

Key Research Findings and Data

Binding Affinities and SAR Insights

- MRSA Inhibition : Compound 3079203’s phenylguanidine group enhances hydrogen bonding with PBP2A’s active site, critical for its -7.3 kcal/mol binding affinity .

- PPARγ Activation : B1’s 4-methoxyaniline moiety increases lipophilicity, improving membrane penetration and receptor interaction .

- Electrophilicity : The nitramide group in N-(1H-Benzimidazol-2-yl)nitramide may facilitate nucleophilic attacks in biological systems, though toxicity profiles remain unstudied .

Limitations and Gaps

- Pharmacokinetic data (e.g., bioavailability, metabolism) for N-(1H-Benzimidazol-2-yl)nitramide are absent in the literature.

- Comparative toxicity studies between nitramide-containing analogs and other benzimidazoles are needed.

Biological Activity

N-(1H-benzimidazol-2-yl)nitramide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The structure of N-(1H-benzimidazol-2-yl)nitramide features a benzimidazole ring attached to a nitramide group. This configuration imparts unique chemical properties that contribute to its biological activity. The nitramide group enhances the compound's reactivity and potential for various applications in research and industry.

Pharmacological Activities

N-(1H-benzimidazol-2-yl)nitramide exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various pathogens. For instance, it has been reported to demonstrate activity against Gram-positive and Gram-negative bacteria, as well as fungi .

- Antiparasitic Activity : Research indicates that derivatives of benzimidazole, including N-(1H-benzimidazol-2-yl)nitramide, exhibit potent antiparasitic effects. For example, certain derivatives have shown efficacy against Giardia intestinalis and Entamoeba histolytica, with IC50 values significantly lower than traditional treatments .

- Anticancer Properties : The compound has also been evaluated for its anticancer potential. Some studies report moderate antiproliferative activity against cancer cell lines such as MCF-7 (breast cancer) cells. The mechanism involves interference with tubulin polymerization, which is crucial for cell division .

The mechanism of action for N-(1H-benzimidazol-2-yl)nitramide is primarily attributed to its ability to bind to specific molecular targets within cells. The benzimidazole core facilitates interactions with various enzymes and receptors, leading to inhibition of their activity. This can result in disrupted cellular processes in pathogens or cancer cells, ultimately leading to their death or reduced proliferation .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of N-(1H-benzimidazol-2-yl)nitramide, a comparison with related compounds can be insightful:

| Compound Type | Biological Activity | Notable Features |

|---|---|---|

| Benzimidazole | Broad-spectrum antimicrobial and antiparasitic effects | Parent compound with extensive pharmacological profiles |

| 2-Aminobenzimidazole | Antimicrobial activity | Precursor for various derivatives |

| N-(1H-benzimidazol-2-yl)methyl derivatives | Similar antimicrobial properties | Variations in substitution patterns affect activity |

This table illustrates how the presence of the nitramide group in N-(1H-benzimidazol-2-yl)nitramide enhances its reactivity and biological effectiveness compared to other benzimidazole derivatives.

Case Studies

Several case studies highlight the biological activity of N-(1H-benzimidazol-2-yl)nitramide:

- Antiparasitic Efficacy : In vitro studies demonstrated that this compound exhibited an IC50 value of 3.95 μM against Giardia intestinalis, outperforming standard treatments like benznidazole by a significant margin .

- Antifungal Activity : A series of synthesized benzimidazole derivatives were tested against fungal strains such as Candida albicans. Results indicated that certain derivatives had minimum inhibitory concentration (MIC) values comparable or superior to established antifungal agents like ketoconazole .

- Anticancer Studies : Research involving MCF-7 breast cancer cells revealed that compounds containing the benzimidazole structure displayed moderate antiproliferative effects, suggesting potential as chemotherapeutic agents .

Q & A

Basic: What synthetic methodologies are most effective for preparing N-(1H-benzimidazol-2-yl)nitramide and its derivatives?

Answer:

The synthesis of benzimidazole derivatives typically employs oxidative cyclocondensation or multi-component reactions. For N-(1H-benzimidazol-2-yl)nitramide, a plausible route involves:

Oxidative cyclocondensation : Reacting o-phenylenediamine derivatives with nitrating agents under acidic conditions to form the benzimidazole core, followed by nitramide functionalization.

Multi-component reactions (MCRs) : Base-promoted assembly of thiourea, aldehydes, and nitro compounds to introduce the nitramide group regioselectively (e.g., using K2CO3 or DBU as catalysts) .

Key considerations : Optimize reaction temperature (60–80°C) and solvent polarity (DMF or acetonitrile) to avoid side products like N-oxide derivatives.

Basic: How is the structural integrity of N-(1H-benzimidazol-2-yl)nitramide validated post-synthesis?

Answer:

Comprehensive characterization involves:

- NMR spectroscopy : Confirm regiochemistry via <sup>1</sup>H NMR (e.g., benzimidazole C2-H proton at δ 8.2–8.5 ppm) and <sup>13</sup>C NMR (nitramide carbonyl at ~160 ppm).

- X-ray crystallography : Resolve hydrogen-bonding networks (e.g., N–H···O interactions) to validate molecular geometry .

- Elemental analysis : Ensure stoichiometric purity (C, H, N content within ±0.3% of theoretical values) .

Basic: What preliminary biological assays are recommended for screening N-(1H-benzimidazol-2-yl)nitramide?

Answer:

Initial bioactivity screening should prioritize:

- Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).

- Enzyme inhibition : Test against acetylcholinesterase or kinases using spectrophotometric methods (e.g., Ellman’s assay).

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to establish IC50 values .

Advanced: How can researchers design mechanistic studies to investigate neuropharmacological effects of N-(1H-benzimidazol-2-yl)nitramide?

Answer:

To elucidate mechanisms in neurological models:

In vivo behavioral assays : Use murine models (e.g., tail-flick test) to assess analgesia, comparing effects to morphine controls .

Receptor binding studies : Radioligand displacement assays (e.g., μ-opioid receptor) with tritiated ligands ([<sup>3</sup>H]-DAMGO).

Molecular docking : Simulate interactions with target proteins (e.g., NMDA receptors) using AutoDock Vina or Schrödinger Suite .

Advanced: What experimental strategies resolve contradictions in bioactivity data across studies?

Answer:

Address discrepancies via:

- Comparative structural analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the benzimidazole ring) with activity trends (e.g., antimicrobial vs. antitumor) .

- Dose-response meta-analysis : Aggregate data from independent studies to identify non-linear activity thresholds.

- Orthogonal assays : Validate antifungal activity using both disk diffusion and CLSI microbroth methods to rule out false positives .

Advanced: How can computational chemistry enhance understanding of N-(1H-benzimidazol-2-yl)nitramide’s reactivity?

Answer:

Integrate computational tools with experimental

- DFT calculations : Predict electrophilic/nucleophilic sites using Mulliken charges (e.g., nitramide group as a reactive hotspot).

- Molecular dynamics (MD) : Simulate solvation effects in aqueous/DMSO environments to optimize reaction conditions.

- QSAR modeling : Train models on benzimidazole derivatives to forecast bioactivity against neglected targets (e.g., parasitic proteases) .

Advanced: What crystallographic parameters influence the stability of N-(1H-benzimidazol-2-yl)nitramide?

Answer:

Key factors include:

- Hydrogen-bonding networks : Intermolecular N–H···O bonds (2.8–3.0 Å) enhance crystal packing.

- Torsional angles : Planarity of the benzimidazole ring (dihedral angle < 10°) minimizes steric strain.

- Thermal parameters (B-factors) : Low B-factors (<5 Ų) for the nitramide group indicate rigidity .

Advanced: How do substituents on the benzimidazole core affect agricultural applications?

Answer:

Evidence from wheat germination studies shows:

- Electron-withdrawing groups (e.g., 4-nitrophenyl): Reduce germination rates by 20–30% due to phytotoxicity.

- Electron-donating groups (e.g., 4-methoxyphenyl): Enhance root elongation by 15% via auxin-like activity.

Methodology : Conduct dose-response trials (0.1–1.0 mM) across plant species and monitor growth metrics (e.g., shoot length, chlorophyll content) .

Basic: What purification techniques are optimal for isolating N-(1H-benzimidazol-2-yl)nitramide?

Answer:

- Column chromatography : Use silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) for baseline separation.

- Recrystallization : Ethanol/water (7:3) yields >95% pure crystals.

- HPLC : C18 reverse-phase column (acetonitrile/water + 0.1% TFA) for analytical validation .

Advanced: What protocols ensure reproducibility in multi-step syntheses of benzimidazole-nitramide hybrids?

Answer:

- Stepwise monitoring : Use TLC (Rf 0.5 in CH2Cl2/MeOH 9:1) to track intermediates.

- In situ FTIR : Confirm nitration completion via disappearance of N–H stretches (3350 cm⁻¹).

- Batch consistency : Standardize starting material ratios (e.g., 1:1.2 benzimidazole:nitrating agent) and inert atmospheres (N2/Ar) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.